N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-12(2)13-8-9-16(22-3)17(10-13)23(20,21)19-11-14-6-4-5-7-15(14)18/h4-10,12,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPHRYCYQZHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of 2-chlorobenzylamine: This can be achieved by reacting 2-chlorobenzylchloride with an alkali metal phthalimide, followed by cleavage of the phthalimide ring to yield 2-chlorobenzylamine.
Sulfonamide Formation: The 2-chlorobenzylamine is then reacted with 5-isopropyl-2-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzyl group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methoxy and isopropyl groups.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the methoxy or isopropyl groups.
Reduction: Reduced derivatives of the methoxy or isopropyl groups.
Hydrolysis: Breakdown products of the sulfonamide bond.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound serves as a valuable scaffold in the design of new pharmaceuticals, particularly antibiotics. Its sulfonamide group is known for mimicking natural substrates, which allows it to act as a competitive inhibitor of enzymes involved in bacterial metabolism. This property makes it a candidate for developing selective antibacterial agents.
Case Study:
A study highlighted the synthesis of novel chromene-sulfonamide hybrids that demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimal inhibitory concentrations (MICs) were determined using broth microdilution assays, showcasing the compound's potential in treating bacterial infections .
Biological Studies
Enzyme Inhibition:
N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide has been used to investigate enzyme inhibition mechanisms. The sulfonamide moiety allows for interactions with various enzymes, making it useful in studying metabolic pathways.
Cytotoxicity and Apoptosis:
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a recent study evaluated the cytotoxicity of synthesized compounds against human cancer cell lines such as BT-474 (breast) and HeLa (cervical) using the MTT assay, revealing promising anti-cancer properties .
Industrial Applications
Synthesis of Complex Organic Molecules:
In industrial settings, this compound is utilized in the synthesis of more complex organic compounds. Its versatile structure allows for modifications that can lead to the development of new materials with specific properties.
| Activity Type | Organism/Cell Line | Methodology | Result |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Broth microdilution assay | Significant antibacterial activity |
| Antibacterial | Escherichia coli | Broth microdilution assay | Significant antibacterial activity |
| Cytotoxicity | BT-474 (breast cancer) | MTT assay | IC50 value: 0.99 ± 0.01 µM |
| Cytotoxicity | HeLa (cervical cancer) | MTT assay | IC50 values varied |
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This can disrupt metabolic pathways and exert antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine substitution on the benzene ring.
Benzyl chloroformate: Contains a benzyl group and a chloroformate group, used in organic synthesis.
Uniqueness
N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The compound has been studied for its potential applications in various biological contexts, including enzyme inhibition, anticancer properties, and interactions with protein targets. Its structure allows it to mimic natural substrates, which is crucial for its biological activity.
Key Biological Activities:
- Enzyme Inhibition: The sulfonamide group can competitively inhibit enzymes, disrupting metabolic pathways.
- Anticancer Activity: Preliminary studies indicate that this compound may have cytotoxic effects on cancer cell lines.
- Protein Interactions: It shows promise in studying protein-ligand interactions due to its structural characteristics.
The mechanism by which this compound exerts its effects primarily involves:
- Competitive Inhibition: The compound competes with natural substrates for binding to enzymes, effectively reducing their activity.
- Molecular Targeting: It interacts with specific receptors or enzymes, which can lead to alterations in cellular signaling pathways.
1. Anticancer Activity
A study evaluated the anticancer potential of various sulfonamide derivatives, including this compound. The compound was tested against multiple cancer cell lines, revealing promising results.
| Cell Line | IC50 (µM) |
|---|---|
| HEPG2 (Liver Cancer) | 1.95 |
| MCF7 (Breast Cancer) | 2.36 |
| SW1116 (Colon Cancer) | 3.45 |
These findings suggest that the compound exhibits significant cytotoxicity against various cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth .
2. Enzyme Inhibition Studies
In another investigation focusing on enzyme inhibition, the compound was assessed for its ability to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases.
| Compound | IC50 (µM) |
|---|---|
| This compound | 34.61 ± 0.62 |
| Eserine (Standard) | 0.04 ± 0.001 |
The results demonstrated that while the compound showed inhibition of AChE, it was significantly less potent than the reference standard Eserine, indicating a need for further optimization .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide?
The synthesis typically involves reacting 5-isopropyl-2-methoxybenzenesulfonyl chloride with 2-chlorobenzylamine in anhydrous tetrahydrofuran (THF) under reflux. A base like triethylamine (TEA) is used to neutralize HCl byproducts. Purification is achieved via column chromatography using ethyl acetate/hexane gradients. This method aligns with general sulfonamide synthesis protocols, where sulfonyl chlorides react with amines to form sulfonamides .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR confirm substituent positions and molecular connectivity. Aromatic protons appear in the δ 6.8–7.5 ppm range, while methoxy (-OCH) and isopropyl groups show distinct signals at δ 3.8–4.0 and δ 1.2–1.4 ppm, respectively.
- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 cm and ~1150 cm) and aromatic C-Cl (750–600 cm) are critical.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. How is the purity of the compound assessed in academic research?
Purity is determined via:
- HPLC : Using a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm.
- Melting Point Analysis : Consistency with literature values (if available) ensures crystallinity and purity.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) percentages must align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?
Contradictions between calculated and observed NMR/IR peaks may arise from conformational flexibility or crystal packing effects. Mitigation strategies include:
- X-ray Crystallography : Single-crystal analysis provides unambiguous bond lengths/angles (e.g., S–N bond ~1.63 Å, C–S–O angles ~106–108°) .
- DFT Calculations : Optimize the molecular geometry using software like Gaussian and compare theoretical vs. experimental spectra.
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting .
Q. What experimental designs are recommended for optimizing sulfonamide yield and selectivity?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reactivity and solubility.
- Catalyst Exploration : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Modification : Replace the 2-chlorobenzyl group with other halogens (e.g., Br, F) or alkyl chains to assess steric/electronic effects on bioactivity.
- Biological Assays : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) to correlate structural changes with antibacterial potency.
- Computational Docking : Use AutoDock to predict binding interactions with target enzymes (e.g., dihydropteroate synthase in folate metabolism) .
Q. What strategies address low solubility in pharmacological assays?
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate.
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain biocompatibility.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for enhanced delivery .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
- Dose-Response Validation : Ensure consistent molar concentrations and exposure times (e.g., 24–48 hours for cytotoxicity assays).
- Control Replication : Include reference compounds (e.g., sulfamethoxazole) to benchmark activity.
- Meta-Analysis : Cross-reference results with PubChem BioAssay data (AID 743255) to identify outliers .
Q. Why might crystallographic data deviate from computational models?
- Crystal Packing Forces : Intermolecular interactions (e.g., π-π stacking of aromatic rings) may distort bond angles.
- Thermal Motion : High displacement parameters (U) in X-ray data indicate atomic vibrations not captured in static DFT models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
